molecular formula C10H8ClN B1629308 8-Chloronaphthalen-2-amine CAS No. 843669-39-6

8-Chloronaphthalen-2-amine

Cat. No.: B1629308
CAS No.: 843669-39-6
M. Wt: 177.63 g/mol
InChI Key: JITGMSIXIAVJDG-UHFFFAOYSA-N
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Description

8-Chloronaphthalen-2-amine is an organic compound with the molecular formula C10H8ClN It is a derivative of naphthalene, where an amine group is substituted at the second position and a chlorine atom at the eighth position

Scientific Research Applications

8-Chloronaphthalen-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloronaphthalen-2-amine typically involves the following steps:

    Diazotization: The starting material, 8-aminonaphthalene, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding 8-chloronaphthalene.

    Amination: Finally, the chlorinated naphthalene undergoes nucleophilic substitution with ammonia or an amine to introduce the amine group at the second position, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Chloronaphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 8-nitronaphthalen-2-amine.

    Reduction: Formation of naphthalen-2-amine.

    Substitution: Formation of 8-alkylnaphthalen-2-amine or 8-hydroxynaphthalen-2-amine.

Mechanism of Action

The mechanism of action of 8-Chloronaphthalen-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atom and amine group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Bromonaphthalen-2-amine: Similar structure but with a bromine atom instead of chlorine.

    8-Iodonaphthalen-2-amine: Similar structure but with an iodine atom instead of chlorine.

    Naphthalen-2-amine: Lacks the halogen substitution.

Uniqueness

8-Chloronaphthalen-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine and iodine analogues

Properties

IUPAC Name

8-chloronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGMSIXIAVJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634696
Record name 8-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843669-39-6
Record name 8-Chloronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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